molecular formula C9H6N2O4 B11055850 8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

Cat. No.: B11055850
M. Wt: 206.15 g/mol
InChI Key: MJTHLSFRYASTLW-UHFFFAOYSA-N
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Description

8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE is an organic compound with the molecular formula C9H6N2O4 It is a derivative of 1,4-benzodioxin, featuring a nitro group at the 8th position and a cyanide group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE typically involves the nitration of 2,3-dihydro-1,4-benzodioxin followed by the introduction of a cyanide group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent cyanation can be performed using a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Sodium methoxide or other strong nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 8-amino-2,3-dihydro-1,4-benzodioxin-6-yl cyanide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanide group can also participate in biochemical reactions, potentially inhibiting certain enzymes or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-NITRO-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL CYANIDE is unique due to the presence of both nitro and cyanide groups on the benzodioxin ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

5-nitro-2,3-dihydro-1,4-benzodioxine-7-carbonitrile

InChI

InChI=1S/C9H6N2O4/c10-5-6-3-7(11(12)13)9-8(4-6)14-1-2-15-9/h3-4H,1-2H2

InChI Key

MJTHLSFRYASTLW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)C#N)[N+](=O)[O-]

Origin of Product

United States

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